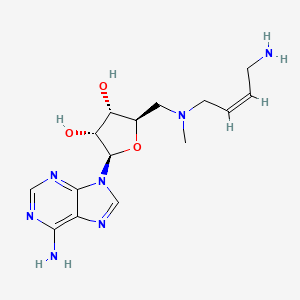![molecular formula C17H21NO5 B1234156 [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate CAS No. 79189-81-4](/img/structure/B1234156.png)
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is a derivative of carbofuran, a highly toxic carbamate pesticide. This compound is known for its potent acetylcholinesterase inhibitory activity, which makes it effective in pest control. due to its toxicity, its use is highly regulated in many countries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxycarbofuran angelate typically involves the hydroxylation of carbofuran. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the carbofuran molecule .
Industrial Production Methods: Industrial production of 3-hydroxycarbofuran angelate involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction parameters, and purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, reverting to carbofuran.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products:
Oxidation: Hydroxylated derivatives of 3-hydroxycarbofuran angelate.
Reduction: Carbofuran.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carbamate pesticides and their metabolites.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Explored for potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Mécanisme D'action
The primary mechanism of action of 3-hydroxycarbofuran angelate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other carbamate pesticides .
Comparaison Avec Des Composés Similaires
Carbofuran: The parent compound, also an acetylcholinesterase inhibitor.
3-Hydroxycarbofuran: A metabolite of carbofuran with similar toxicological properties.
Benfuracarb, Carbosulfan, Furathiocarb: Other carbamate pesticides that degrade to carbofuran or its metabolites.
Uniqueness: [2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate is unique due to its specific hydroxylation pattern, which can influence its reactivity and toxicity compared to other carbamate pesticides. Its distinct chemical structure allows for targeted studies on its environmental fate and biological effects .
Propriétés
Numéro CAS |
79189-81-4 |
|---|---|
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H21NO5/c1-6-10(2)15(19)22-14-11-8-7-9-12(21-16(20)18-5)13(11)23-17(14,3)4/h6-9,14H,1-5H3,(H,18,20)/b10-6- |
Clé InChI |
NUAOLUPQWUMKNY-POHAHGRESA-N |
SMILES |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
SMILES isomérique |
C/C=C(/C)\C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C2=C(C(=CC=C2)OC(=O)NC)OC1(C)C |
Synonymes |
2,3-dihydro-2,2-dimethyl-7-(((methylamino)carbonyl)oxy)-3-benzofuranyl-2-methyl-2-butenoate 3-hydroxycarbofuran angelate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B1234084.png)


![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)





